molecular formula C13H18N2O2 B14808094 3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylbenzamide

3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14808094
M. Wt: 234.29 g/mol
InChI Key: JCOJUPLXPHSKRF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminomethyl group, a cyclopropoxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-cyclopropoxybenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary amine (e.g., methylamine) are reacted with the benzamide core under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. The dimethylbenzamide moiety can interact with aromatic residues in proteins, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a cyclopropoxy group.

    3-(Aminomethyl)-4-methoxy-N,N-dimethylbenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    3-(Aminomethyl)-4-chloro-N,N-dimethylbenzamide: Similar structure but with a chloro group instead of a cyclopropoxy group.

Uniqueness

3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(aminomethyl)-4-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-15(2)13(16)9-3-6-12(10(7-9)8-14)17-11-4-5-11/h3,6-7,11H,4-5,8,14H2,1-2H3

InChI Key

JCOJUPLXPHSKRF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)OC2CC2)CN

Origin of Product

United States

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